molecular formula C7H13NO3S B12279870 Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B12279870
M. Wt: 191.25 g/mol
InChI Key: RKLYMCIEYPVQRY-MEKDEQNOSA-N
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Description

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[331]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol typically involves multiple steps. One common method includes the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, leading to the formation of the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

(1S,5R)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7?

InChI Key

RKLYMCIEYPVQRY-MEKDEQNOSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1

Canonical SMILES

C1C2CS(=O)(=O)CC(C2O)CN1

Origin of Product

United States

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